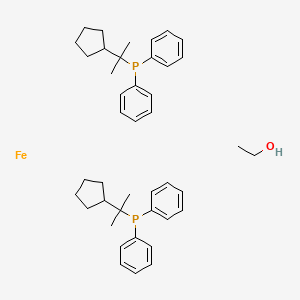
2-Cyclopentylpropan-2-yl(diphenyl)phosphane;ethanol;iron
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Cyclopentylpropan-2-yl(diphenyl)phosphane;ethanol;iron is a complex organophosphorus compound that includes a phosphane ligand coordinated to an iron center
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyclopentylpropan-2-yl(diphenyl)phosphane;ethanol;iron typically involves the reaction of cyclopentylpropan-2-yl(diphenyl)phosphane with an iron precursor in the presence of ethanol. The reaction conditions often require an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete coordination of the phosphane ligand to the iron center .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
2-Cyclopentylpropan-2-yl(diphenyl)phosphane;ethanol;iron can undergo various chemical reactions, including:
Oxidation: The phosphane ligand can be oxidized to form phosphine oxides.
Substitution: The iron center can participate in substitution reactions, where ligands are exchanged with other coordinating species.
Reduction: The compound can act as a reducing agent in certain organic transformations.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Substitution: Ligand exchange reactions may involve the use of other phosphane ligands or nitrogen-based ligands.
Reduction: Reducing conditions may involve the use of hydride donors such as sodium borohydride.
Major Products
Oxidation: Formation of phosphine oxides.
Substitution: Formation of new iron-ligand complexes.
Reduction: Reduced organic substrates.
Applications De Recherche Scientifique
2-Cyclopentylpropan-2-yl(diphenyl)phosphane;ethanol;iron has several scientific research applications:
Catalysis: It is used as a catalyst in various organic reactions, including hydrogenation and cross-coupling reactions.
Material Science: The compound can be used in the synthesis of advanced materials with specific electronic or magnetic properties.
Medicinal Chemistry:
Environmental Chemistry: The compound can be used in the degradation of environmental pollutants through catalytic processes.
Mécanisme D'action
The mechanism of action of 2-Cyclopentylpropan-2-yl(diphenyl)phosphane;ethanol;iron involves the coordination of the phosphane ligand to the iron center, which facilitates various catalytic processes. The iron center can undergo redox changes, allowing it to participate in electron transfer reactions. The phosphane ligand stabilizes the iron center and enhances its reactivity towards substrates .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,1’-Bis(di-tert-butylphosphino)ferrocene palladium dichloride: Another organophosphorus compound with catalytic applications.
Diphenyl(2-thienyl)phosphine: A phosphine ligand with similar coordination properties.
Uniqueness
2-Cyclopentylpropan-2-yl(diphenyl)phosphane;ethanol;iron is unique due to its specific ligand structure and the presence of ethanol, which can influence its reactivity and stability. The cyclopentyl group provides steric hindrance, which can affect the compound’s catalytic properties and selectivity in reactions .
Propriétés
Formule moléculaire |
C42H56FeOP2 |
|---|---|
Poids moléculaire |
694.7 g/mol |
Nom IUPAC |
2-cyclopentylpropan-2-yl(diphenyl)phosphane;ethanol;iron |
InChI |
InChI=1S/2C20H25P.C2H6O.Fe/c2*1-20(2,17-11-9-10-12-17)21(18-13-5-3-6-14-18)19-15-7-4-8-16-19;1-2-3;/h2*3-8,13-17H,9-12H2,1-2H3;3H,2H2,1H3; |
Clé InChI |
YGYRLXXWUXSCDI-UHFFFAOYSA-N |
SMILES canonique |
CCO.CC(C)(C1CCCC1)P(C2=CC=CC=C2)C3=CC=CC=C3.CC(C)(C1CCCC1)P(C2=CC=CC=C2)C3=CC=CC=C3.[Fe] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[[(4-Bromophenyl)sulfonyl]methyl]-3H-pyrrolo[1,2-a]imidazol-3-one](/img/structure/B14114758.png)
![2-fluoro-4-(7-(quinolin-7-ylMethyl)iMidazo[1,2-b][1,2,4]triazin-2-yl)benzonitrile](/img/structure/B14114762.png)
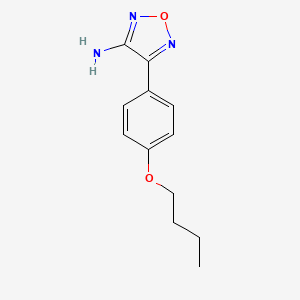

![(E)-1-[4-(4-chlorophenoxy)-3-nitrophenyl]-N-methoxymethanimine](/img/structure/B14114771.png)
![1,3-dimethyl-N-(4-(6-methylbenzo[d]thiazol-2-yl)phenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-sulfonamide](/img/structure/B14114778.png)
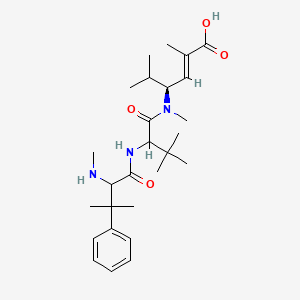
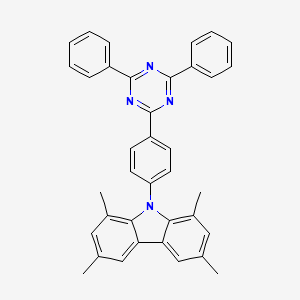
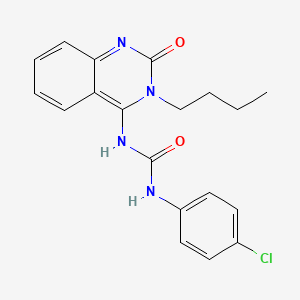


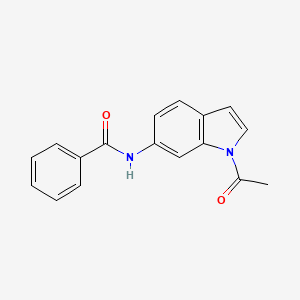
![1-(4-chlorobenzyl)-3-(3-fluorophenyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14114803.png)
![trilithium;4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-[hydroxy(oxido)phosphoryl]oxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethyl-N-[3-oxido-3-(2-sulfanylethylimino)propyl]butanimidate](/img/structure/B14114814.png)
